molecular formula C8H4BrF B1526593 2-Bromo-4-ethynyl-1-fluorobenzene CAS No. 918487-39-5

2-Bromo-4-ethynyl-1-fluorobenzene

Cat. No. B1526593
M. Wt: 199.02 g/mol
InChI Key: KJBQVKKHGKJMBQ-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynyl-1-fluorobenzene is a derivative of benzene, with a bromine atom, a fluorine atom, and an ethynyl group attached to the benzene ring . It has a molecular weight of 199.02 .


Synthesis Analysis

One of the most common methods for synthesizing similar compounds is through the reaction of fluorobenzene with bromine, a process known as electrophilic aromatic substitution . This involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-ethynyl-1-fluorobenzene can be represented by the linear formula: HC≡CC6H3(Br)F . The InChI key for this compound is KMRRTBNWAYXVNX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-4-ethynyl-1-fluorobenzene has a melting point of 54-59 °C . It is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Synthesis of Aryl Acetylenes

2-Bromo-4-ethynyl-1-fluorobenzene is utilized in the synthesis of aryl acetylenes through Sonogashira cross-coupling reactions . This process involves the reaction of haloarenes with terminal alkynes to form conjugated enynes, which are valuable intermediates in organic synthesis.

Pharmaceutical Intermediates

The compound serves as a reactive intermediate in the pharmaceutical industry. It’s used to construct molecular frameworks that are common in drug molecules, aiding in the development of new therapeutic agents.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this chemical is used to synthesize intermediates for agrochemical products. These intermediates are crucial for developing pesticides and herbicides that protect crops from pests and diseases.

Material Science Applications

In material science, 2-Bromo-4-ethynyl-1-fluorobenzene is employed to modify the properties of materials at a molecular level. It can be used to create polymers with specific characteristics or to enhance the properties of existing materials.

Organic Light-Emitting Diodes (OLEDs)

This compound is potentially used in the development of OLEDs. By incorporating it into the molecular structure of an OLED, it can improve the efficiency and lifespan of these devices.

Liquid Crystals

2-Bromo-4-ethynyl-1-fluorobenzene may be involved in the synthesis of liquid crystals. These substances have unique properties that make them suitable for displays and other optical applications.

Nanotechnology

In nanotechnology, the compound can be used to create carbon-based nanomaterials. These materials have applications in electronics, medicine, and energy storage.

Catalysis

Lastly, 2-Bromo-4-ethynyl-1-fluorobenzene can act as a ligand in catalysis. It can modify the activity of a catalyst, which is essential in speeding up chemical reactions in industrial processes.

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4-ethynyl-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBQVKKHGKJMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-ethynyl-1-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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